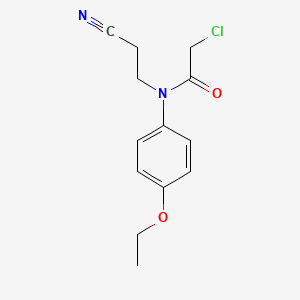

2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide

Description

2-Chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide is a di-substituted acetamide featuring a chloroacetyl core with two distinct substituents on the nitrogen atom: a 4-ethoxyphenyl group and a 2-cyanoethyl group. This structural combination confers unique physicochemical properties, such as enhanced lipophilicity from the ethoxy group and polarity from the nitrile moiety.

Properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-2-18-12-6-4-11(5-7-12)16(9-3-8-15)13(17)10-14/h4-7H,2-3,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZGOLQEGVGVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CCC#N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 266.72 g/mol

- CAS Number : 16231-89-3

The compound features a chloro group, a cyanoethyl group, and an ethoxyphenyl group, which contribute to its unique biological properties.

Synthesis

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

-

Starting Materials :

- 2-chloroacetamide

- 2-cyanoethylamine

- 4-ethoxyphenylamine

-

Reaction Conditions :

- Conducted in solvents such as ethanol or methanol.

- Controlled temperature and pressure conditions.

-

Catalysts :

- Acids or bases may be employed to enhance reaction efficiency.

-

Purification :

- Techniques like recrystallization or chromatography are used to achieve high purity.

Antimicrobial Properties

Recent studies have shown that compounds similar to 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide exhibit significant antimicrobial activity. A study screening various N-substituted phenyl-2-chloroacetamides indicated that these compounds effectively inhibited the growth of both Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) and fungi (Candida albicans) . The presence of halogenated groups enhances lipophilicity, facilitating cell membrane penetration.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary evaluations suggest that it can inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The interaction with molecular targets such as enzymes and receptors is crucial for its therapeutic effects.

The proposed mechanisms through which 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular functions.

- Receptor Interaction : Binding to specific cellular receptors can modulate signaling pathways essential for cell survival and proliferation.

- Gene Expression Modulation : It may influence the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A comprehensive study screened twelve newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential. Results indicated that compounds with halogen substitutions were particularly effective against Gram-positive bacteria due to their enhanced ability to penetrate cell membranes . -

Anticancer Evaluation :

In vitro studies demonstrated that derivatives of chloroacetamides exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents. These findings warrant further investigation into their efficacy and safety profiles in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide with structurally related chloroacetamides, focusing on substituent effects, synthesis, and biological relevance.

Mono-Substituted N-Aryl Chloroacetamides

- 2-Chloro-N-(4-cyanophenyl)acetamide (C₉H₇ClN₂O): Structure: A single 4-cyanophenyl substituent on the nitrogen. Applications: Used in synthetic organic chemistry for further derivatization . Contrast: Unlike the target compound, it lacks the ethoxy group and a second substituent, reducing lipophilicity and steric complexity.

- 2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO): Structure: A 4-fluorophenyl group provides electronegativity. Properties: Fluorine’s inductive effect increases stability and bioavailability. Applications: Intermediate for derivatives like quinolin-8-yloxy acetamides . Contrast: The absence of a cyanoethyl group limits its reactivity in nucleophilic substitutions compared to the target compound.

Di-Substituted N-Alkyl/Aryl Chloroacetamides

- 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide (C₂₄H₂₃ClNO₂): Structure: Combines 4-ethoxyphenyl and naphthylmethyl groups. Properties: Increased aromaticity and hydrophobicity due to the naphthyl group. Applications: High-purity API intermediate for pharmaceuticals .

- 2-Chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide (C₁₁H₁₂ClFN₂O₂): Structure: Features a methyl group and a fluorophenylcarbamoyl moiety. Properties: The carbamoyl group enhances hydrogen-bonding capacity. Applications: Potential bioactive agent due to fluorine’s metabolic stability . Contrast: The methyl group offers less steric hindrance than the cyanoethyl group, altering reactivity in alkylation reactions.

Chloroacetamides with Heterocyclic Moieties

- 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide derivatives: Structure: Thiadiazole and methoxyphenyl groups enhance aromaticity. Properties: Exhibited cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.8 µM for Caco-2) . Contrast: The heterocyclic core differs significantly from the target compound’s aliphatic cyanoethyl group, influencing both activity and synthesis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.